molecular formula C14H17N3O5 B2929478 2-(2-morpholinoethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 866133-24-6

2-(2-morpholinoethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2929478
CAS No.: 866133-24-6
M. Wt: 307.306
InChI Key: HSELGPVFODMGGJ-UHFFFAOYSA-N
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Description

2-(2-Morpholinoethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzoxazinone core substituted with a morpholinoethyl group and a nitro group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-morpholinoethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions One common method includes the reaction of 2-aminophenol with chloroacetyl chloride to form 2-chloro-N-(2-hydroxyphenyl)acetamide This intermediate is then cyclized to form the benzoxazinone coreFinally, nitration of the benzoxazinone core introduces the nitro group at the 6-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Morpholinoethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The morpholinoethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 2-(2-morpholinoethyl)-6-amino-2H-1,4-benzoxazin-3(4H)-one.

    Reduction: Formation of various reduced derivatives depending on the specific conditions.

    Substitution: Formation of substituted benzoxazinone derivatives with different functional groups.

Scientific Research Applications

2-(2-Morpholinoethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-morpholinoethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholinoethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Morpholinoethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one is unique due to its benzoxazinone core, which imparts distinct chemical properties and reactivity. The combination of the morpholinoethyl and nitro groups further enhances its versatility in various applications.

Properties

IUPAC Name

2-(2-morpholin-4-ylethyl)-6-nitro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5/c18-14-13(3-4-16-5-7-21-8-6-16)22-12-2-1-10(17(19)20)9-11(12)15-14/h1-2,9,13H,3-8H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSELGPVFODMGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2C(=O)NC3=C(O2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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